molecular formula C21H19ClN2O3 B5065137 1-{1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-(MORPHOLIN-4-YL)ETHANE-1,2-DIONE

1-{1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-(MORPHOLIN-4-YL)ETHANE-1,2-DIONE

Cat. No.: B5065137
M. Wt: 382.8 g/mol
InChI Key: BGPHIJYNHBSEJF-UHFFFAOYSA-N
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Description

1-{1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-(MORPHOLIN-4-YL)ETHANE-1,2-DIONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, features a unique combination of an indole core, a chlorophenyl group, and a morpholine ring, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-(MORPHOLIN-4-YL)ETHANE-1,2-DIONE typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The chlorophenyl group can be introduced through a Friedel-Crafts alkylation reaction, where the indole is reacted with a chlorobenzyl chloride in the presence of a Lewis acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Fischer indole synthesis and Friedel-Crafts alkylation, as well as the use of automated systems for the nucleophilic substitution reaction. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-{1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-(MORPHOLIN-4-YL)ETHANE-1,2-DIONE undergoes various types of chemical reactions, including:

    Oxidation: The indole core can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The carbonyl groups can be reduced to form alcohol derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines and thiols, and the reactions are typically carried out in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Indole-3-carboxylic acid derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

1-{1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-(MORPHOLIN-4-YL)ETHANE-1,2-DIONE has a wide range of scientific research applications, including:

Comparison with Similar Compounds

1-{1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-(MORPHOLIN-4-YL)ETHANE-1,2-DIONE can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone with similar indole core structure but different functional groups.

    Indole-3-carbinol: A compound found in cruciferous vegetables with anticancer properties.

    Indole-3-butyric acid: Another plant hormone with a longer carbon chain compared to indole-3-acetic acid.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Biological Activity

The compound 1-{1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}-2-(morpholin-4-yl)ethane-1,2-dione is a synthetic derivative with potential therapeutic applications. Its structural characteristics suggest it may exhibit significant biological activity, particularly in the context of cancer treatment and antibacterial properties. This article reviews the biological activity of this compound based on available literature and research findings.

The molecular formula of the compound is C22H22ClN2O3C_{22}H_{22}ClN_{2}O_{3} with a molecular weight of 398.87 g/mol. The compound contains functional groups that are known to influence biological activity, including an indole moiety and a morpholine ring.

PropertyValue
Molecular Weight398.87 g/mol
Molecular FormulaC22H22ClN2O3
LogP4.9665
Polar Surface Area47.28 Ų
Hydrogen Bond Acceptors6

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit promising anticancer properties. For instance, derivatives of indole and morpholine have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

The proposed mechanisms through which this compound may exert its anticancer effects include:

  • Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : Studies indicate that certain derivatives can cause G2/M phase arrest in cancer cells, preventing them from dividing and proliferating.
  • Inhibition of Signaling Pathways : Targeting specific pathways such as Notch-AKT has been observed in related compounds, suggesting a potential mechanism for this compound as well.

Antibacterial Activity

In addition to its anticancer potential, the compound may also possess antibacterial properties. Compounds containing chlorophenyl and indole moieties have been reported to exhibit activity against Gram-positive and Gram-negative bacteria.

Research Findings

Research has demonstrated that derivatives similar to this compound can inhibit bacterial growth effectively:

  • Minimum Inhibitory Concentration (MIC) values for related compounds have ranged from 20 µM to 70 µM against various bacterial strains.
  • The structure's ability to interact with bacterial cell membranes could contribute to its antibacterial effects.

Case Studies

Several studies have explored the biological activities of structurally related compounds:

  • Study on Indole Derivatives :
    • A study demonstrated that indole derivatives could inhibit the proliferation of breast cancer cells (MCF-7, MDA-MB-231) with IC50 values ranging from 0.67 to 2.96 µM, indicating strong cytotoxicity against these cell lines .
  • Antibacterial Testing :
    • Another investigation into related compounds showed significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating infections .

Properties

IUPAC Name

1-[1-[(2-chlorophenyl)methyl]indol-3-yl]-2-morpholin-4-ylethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O3/c22-18-7-3-1-5-15(18)13-24-14-17(16-6-2-4-8-19(16)24)20(25)21(26)23-9-11-27-12-10-23/h1-8,14H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGPHIJYNHBSEJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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